![molecular formula C11H25N3 B2863200 2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine CAS No. 1154171-44-4](/img/structure/B2863200.png)
2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C11H25N3. It has a molecular weight of 199.34 . It’s also known as 2-methyl-2-[4-(propan-2-yl)piperazin-1-yl]propanal .
Molecular Structure Analysis
The InChI code for “2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” is 1S/C11H22N2O/c1-10(2)12-5-7-13(8-6-12)11(3,4)9-14/h9-10H,5-8H2,1-4H3 . This indicates that the molecule contains a piperazine ring substituted with a propan-2-yl group at the 4-position and a 2-methylpropan-2-yl group at the 1-position .Physical And Chemical Properties Analysis
“2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” is a solid at room temperature . It has a molecular weight of 199.34 . The compound’s InChI code is 1S/C11H22N2O/c1-10(2)12-5-7-13(8-6-12)11(3,4)9-14/h9-10H,5-8H2,1-4H3 .Scientific Research Applications
Carbon Dioxide Capture
One significant application of related compounds is in carbon dioxide (CO2) capture technologies. A study characterized blends of piperazine (PZ) and 2-amino-2-methyl-1-propanol (AMP), which are used in CO2 capture by amine scrubbing. These blends were evaluated for their CO2 solubility, mass transfer rate, viscosity, volatility, and thermal degradation, with findings suggesting their advantageous properties in CO2 capture processes (Li et al., 2013).
Analytical Chemistry
Another study employed Raman spectroscopy and gas chromatography with flame ionization detection as tools in stability tests of selected synthetic psychoactive substances, demonstrating the application of analytical techniques to understand the stability of compounds under various storage conditions (Frączak et al., 2020).
Antimicrobial Activities
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives were explored, including compounds synthesized using primary amines. This research indicates the potential for developing new antimicrobial agents based on similar chemical structures (Bektaş et al., 2007).
Luminescent Properties
Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent explores the applications in developing fluorescent probes and materials for optical applications. This study highlights the importance of the chemical structure in determining the photophysical properties of such compounds (Gan et al., 2003).
Chemical Synthesis
The synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was reported, demonstrating the utility of such compounds in the synthesis of complex molecules. This work provides insight into the methodologies for constructing molecules with specific functional groups for various applications (Grijalvo et al., 2015).
Mechanism of Action
Future Directions
The future directions for research on “2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine” could include further investigation into its synthesis, chemical reactivity, and potential biological activity. Given the wide range of biological activities exhibited by piperazine derivatives, it may be of interest to explore whether this compound has any pharmacological applications .
properties
IUPAC Name |
2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-10(2)13-5-7-14(8-6-13)11(3,4)9-12/h10H,5-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOITKUFFQGGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(C)(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.